1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of an acetyl group, a phenyl group, and a thiophen-2-ylmethyl group attached to the thiazole ring
Scientific Research Applications
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Preparation Methods
The synthesis of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a phenylboronic acid and a halogenated thiazole derivative.
Formation of the Urea Moiety: The final step involves the reaction of the thiazole derivative with thiophen-2-ylmethyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace halogen atoms.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pH conditions.
Mechanism of Action
The mechanism of action of 1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(5-Acetyl-4-phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other thiazole derivatives, such as:
1-(4-Phenylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the acetyl group, which may affect its chemical reactivity and biological activity.
1-(5-Acetylthiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: Lacks the phenyl group, potentially altering its interaction with molecular targets.
1-(5-Acetyl-4-phenylthiazol-2-yl)urea: Lacks the thiophen-2-ylmethyl group, which may influence its solubility and stability.
Properties
IUPAC Name |
1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-11(21)15-14(12-6-3-2-4-7-12)19-17(24-15)20-16(22)18-10-13-8-5-9-23-13/h2-9H,10H2,1H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARTUKVSVMMKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.